3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride
Description
Molecular Formula: C₅H₁₂ClF₂NS
Molecular Weight: 191.67 g/mol
IUPAC Name: 3-ethylsulfanyl-2,2-difluoropropan-1-amine; hydrochloride
Key Structural Features:
- A difluorinated propane backbone with an ethylsulfanyl (–SCH₂CH₃) group at the third carbon.
- A primary amine (–NH₂) at the first carbon, protonated as a hydrochloride salt.
- Fluorine atoms at the second carbon, enhancing lipophilicity and metabolic stability .
This organofluorine compound is primarily used in research as a synthetic intermediate or for studying structure-activity relationships (SAR) in medicinal chemistry. Its sulfur and fluorine atoms contribute to unique electronic and steric properties, influencing interactions with biological targets .
Properties
Molecular Formula |
C5H12ClF2NS |
|---|---|
Molecular Weight |
191.67 g/mol |
IUPAC Name |
3-ethylsulfanyl-2,2-difluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11F2NS.ClH/c1-2-9-4-5(6,7)3-8;/h2-4,8H2,1H3;1H |
InChI Key |
WDRKLKRFRMGKJE-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(CN)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various halogenated derivatives .
Scientific Research Applications
3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities, receptor interactions, and cellular processes .
Comparison with Similar Compounds
Structural Analogues with Difluoropropanamine Cores
Key Observations :
Substituent Effects: Ethylsulfanyl vs. Aromatic Groups
<sup>*</sup>LogP values estimated via PubChem or computational tools.
Key Observations :
- Aromatic substituents (e.g., chlorophenyl or fluorophenyl) increase LogP and enhance target engagement via π-stacking.
- Aliphatic sulfur groups (ethylsulfanyl) balance lipophilicity and solubility, favoring membrane permeability .
Key Observations :
- Fluorine positioning (e.g., 2- vs. 4-fluorophenyl) significantly affects receptor selectivity.
- Cyclopropane-containing analogues exhibit distinct pharmacological profiles due to ring strain and conformational constraints .
Key Observations :
- Hydrochloride salts generally improve water solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
